molecular formula C19H15N3O3S B11115252 4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11115252
M. Wt: 365.4 g/mol
InChI Key: YKFBHTNGAZFIKY-UHFFFAOYSA-N
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Description

4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The structure of this compound includes a benzamide group attached to a pyrimido[2,1-b][1,3]benzothiazole core, which is further substituted with a methoxy group.

Preparation Methods

The synthesis of 4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the pyrimido group: This step involves the reaction of the benzothiazole derivative with a pyrimidine precursor under specific conditions.

    Formation of the benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound binds to the active site of these enzymes, blocking their activity and leading to the death of the bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide include other benzothiazole derivatives such as:

What sets this compound apart is its unique combination of the pyrimido[2,1-b][1,3]benzothiazole core with a methoxy and benzamide group, which enhances its biological activity and specificity .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

4-methoxy-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C19H15N3O3S/c1-11-3-8-15-16(9-11)26-19-20-10-14(18(24)22(15)19)21-17(23)12-4-6-13(25-2)7-5-12/h3-10H,1-2H3,(H,21,23)

InChI Key

YKFBHTNGAZFIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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